Serum C4 Concentration Directly Correlates with Hepatic CYP7A1 Activity: A Validated Biomarker Relationship
Unlike generic sterols, 7alpha-hydroxy-4-cholesten-3-one demonstrates a quantitative, linear relationship with the enzymatic activity of hepatic CYP7A1, establishing its unique value as a circulating biomarker. A validated assay showed that serum/plasma C4 levels strongly correlate with directly measured hepatic microsomal CYP7A1 activity (r = 0.929) under steady-state conditions, and this correlation is maintained during dynamic diurnal fluctuations [1].
| Evidence Dimension | Correlation with Hepatic CYP7A1 Activity |
|---|---|
| Target Compound Data | r = 0.929 (serum C4 concentration vs. hepatic CYP7A1 activity) |
| Comparator Or Baseline | Other steroidal intermediates (e.g., 7alpha-hydroxycholesterol): No established quantitative correlation with in vivo CYP7A1 activity |
| Quantified Difference | Target compound uniquely provides a strong, validated correlation (r = 0.929) where others lack established, robust correlation. |
| Conditions | Human liver biopsy and matched serum samples; steady-state and diurnal conditions. |
Why This Matters
This validated correlation makes C4 the only reliable non-invasive surrogate for liver CYP7A1 activity, essential for metabolic research and drug development studies.
- [1] Gälman C, Arvidsson I, Angelin B, Rudling M. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood. J Lipid Res. 2003;44(4):859-866. View Source
